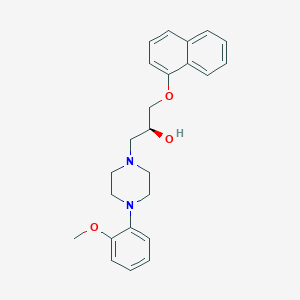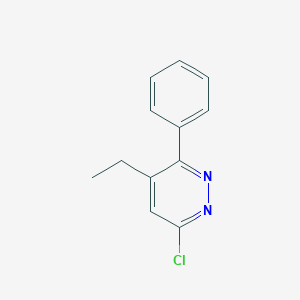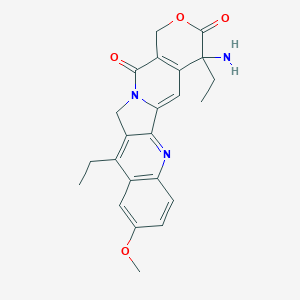
Et-Me-Deoxyamino-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of deoxyamino-C and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Et-Me-Deoxyamino-C has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
Et-Me-Deoxyamino-C works by inhibiting the activity of specific enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory molecules in the body, and their inhibition can lead to a reduction in inflammation and cancer cell growth.
Biochemische Und Physiologische Effekte
Et-Me-Deoxyamino-C has various biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory molecules, including prostaglandins and leukotrienes, which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Et-Me-Deoxyamino-C has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a specific method, and its activity can be measured using various assays. However, one of the limitations of using Et-Me-Deoxyamino-C in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research. One of the significant directions is in the development of new drugs for the treatment of inflammatory diseases and cancer. It can also be used to study the mechanisms of inflammation and cancer cell growth, leading to a better understanding of these processes. Additionally, its potential toxicity can be further studied to determine its safety for human use.
Conclusion:
Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been shown to have anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of specific enzymes in the body, leading to a reduction in inflammation and cancer cell growth. Although it has several advantages for lab experiments, its potential toxicity is a limitation that needs to be further studied. There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research, including drug development and the study of inflammation and cancer cell growth mechanisms.
Synthesemethoden
Et-Me-Deoxyamino-C is synthesized using a specific method that involves the reaction of deoxyamino-C with ethyl iodide and methyl iodide. The reaction occurs under specific conditions, including the use of a solvent and a catalyst. The resulting product is then purified using various techniques, including chromatography, to obtain pure Et-Me-Deoxyamino-C.
Eigenschaften
CAS-Nummer |
126266-02-2 |
|---|---|
Produktname |
Et-Me-Deoxyamino-C |
Molekularformel |
C23H23N3O4 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
19-amino-10,19-diethyl-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C23H23N3O4/c1-4-13-14-8-12(29-3)6-7-18(14)25-20-15(13)10-26-19(20)9-17-16(21(26)27)11-30-22(28)23(17,24)5-2/h6-9H,4-5,10-11,24H2,1-3H3 |
InChI-Schlüssel |
JBDYWSMOAPOTAT-UHFFFAOYSA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |
Synonyme |
7-ethyl-10-methoxy-20-deoxyaminocamptothecin Et-Me-deoxyamino-C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



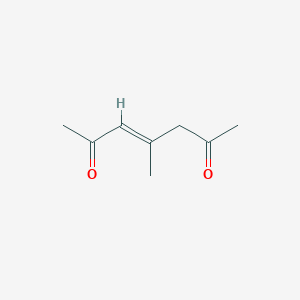
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
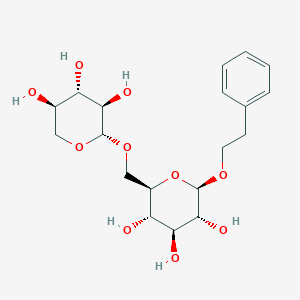
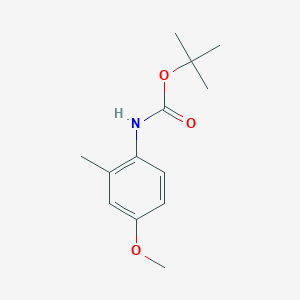
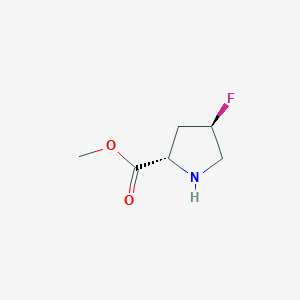
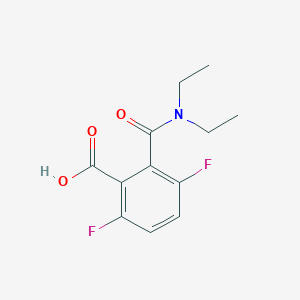
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
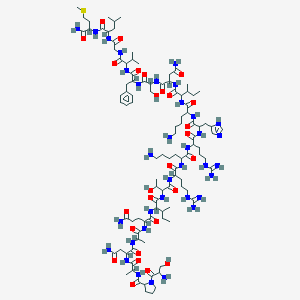
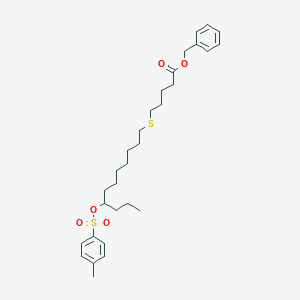
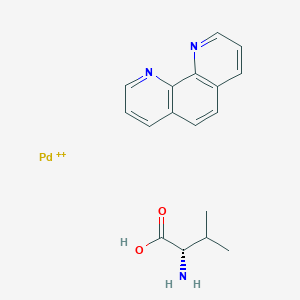
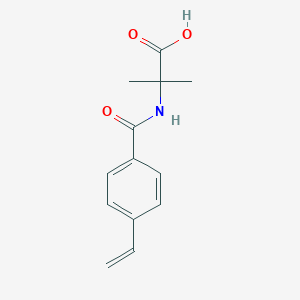
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
